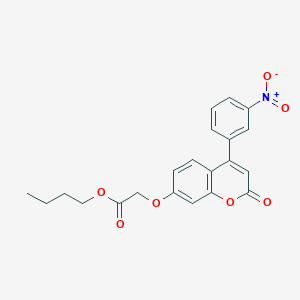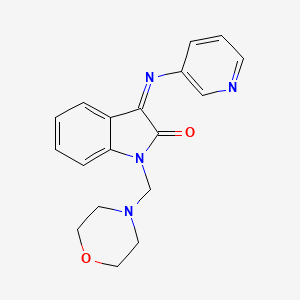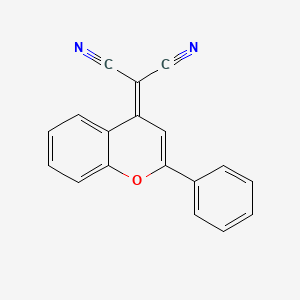
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is an organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a butyl ester group, a nitrophenyl group, and a chromen-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding chromen-2-one derivative with butyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes nitration, esterification, and purification steps to obtain the final product with high purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the chromen-2-one moiety.
Reduction: Amino derivatives of the chromen-2-one moiety.
Substitution: Substituted chromen-2-one derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The chromen-2-one moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl ((4-(2-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
- Butyl ((4-(4-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
- Ethyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
Uniqueness
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The butyl ester group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H19NO7 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
butyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H19NO7/c1-2-3-9-27-21(24)13-28-16-7-8-17-18(12-20(23)29-19(17)11-16)14-5-4-6-15(10-14)22(25)26/h4-8,10-12H,2-3,9,13H2,1H3 |
InChI-Schlüssel |
SJNNLMPEBTWTSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11667588.png)
![(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11667593.png)
![methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11667605.png)
![4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11667621.png)
![2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11667625.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)
![N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B11667631.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667637.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11667640.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11667643.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11667650.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667651.png)
